molecular formula C11H18ClNO B8560675 5-(Diethylamino)-2-methylphenol Hydrochloride CAS No. 62496-08-6

5-(Diethylamino)-2-methylphenol Hydrochloride

Cat. No. B8560675
M. Wt: 215.72 g/mol
InChI Key: LEIMLEAFXAIMQF-UHFFFAOYSA-N
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Patent
US04003699

Procedure details

5 gm of 5-(ethylamino)-2-methylphenol were dissolved in 50 ml of ethanol, then alkylated analogously to the procedure described in Example 4 with 5,2 gm ethyl bromide, and worked up. The hydrochloride had a melting point of 192° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:3][C:4]1[CH:5]=[CH:6][C:7]([CH3:11])=[C:8]([OH:10])[CH:9]=1)[CH3:2].[CH2:12](Br)[CH3:13].[ClH:15]>C(O)C>[ClH:15].[CH2:1]([N:3]([CH2:12][CH3:13])[C:4]1[CH:5]=[CH:6][C:7]([CH3:11])=[C:8]([OH:10])[CH:9]=1)[CH3:2] |f:4.5|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C)NC=1C=CC(=C(C1)O)C
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
Cl.C(C)N(C=1C=CC(=C(C1)O)C)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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